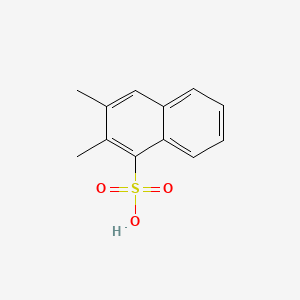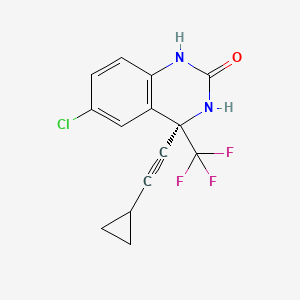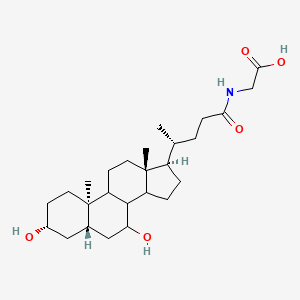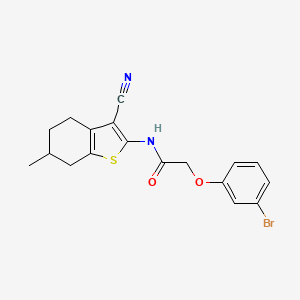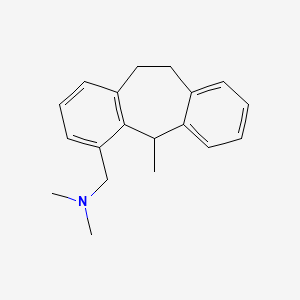
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine is a chemical compound with the molecular formula C19H23N It is a derivative of dibenzo[a,d]cycloheptene, a structure characterized by a seven-membered ring fused to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine typically involves the photoamination of 5-alkoxy- and 5-hydroxy-5H-dibenzo[a,d]cycloheptenes. This process includes the irradiation of these derivatives with alkylamines in the presence of p-dicyanobenzene, leading to the formation of 5-substituted 10-alkylamino-10,11-dihydro-5H-dibenzo[a,d]cycloheptenes. These intermediates are then treated with acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated amines.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,11-Dibromo-10,11-dihydrodibenzo[a,d]cycloheptene-5-one
- 3-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)-N,N-dimethyl-1-propanaminium
Uniqueness
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine is unique due to its specific substitution pattern and the presence of a methylamine group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
36065-49-3 |
|---|---|
Molekularformel |
C19H23N |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(2-methyl-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methanamine |
InChI |
InChI=1S/C19H23N/c1-14-18-10-5-4-7-15(18)11-12-16-8-6-9-17(19(14)16)13-20(2)3/h4-10,14H,11-13H2,1-3H3 |
InChI-Schlüssel |
LJQSXHWBRMQHID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2CCC3=C1C(=CC=C3)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)

![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)




